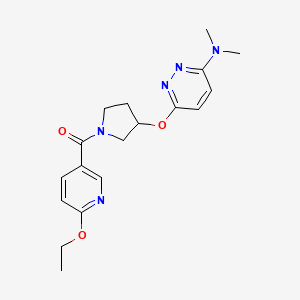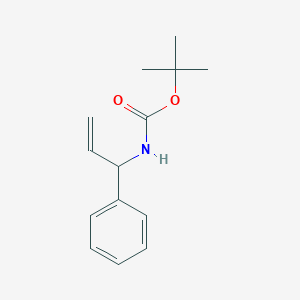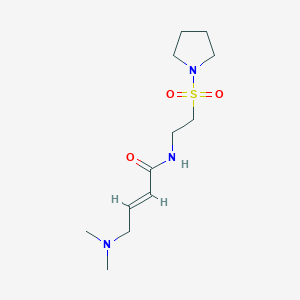
(3-((6-(Dimetilamino)piridazin-3-il)oxi)pirrolidin-1-il)(6-etoxipridin-3-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antimicrobianas
Los derivados de piridazina, incluyendo nuestro compuesto de interés, han demostrado actividad antimicrobiana. Pueden inhibir el crecimiento de bacterias, hongos y otros microorganismos. Los investigadores han investigado su potencial como nuevos antibióticos o agentes antifúngicos .
Efectos Antidepresivos y Anxiolíticos
El sistema cíclico de piridazinona se ha asociado con propiedades antidepresivas y ansiolíticas. Estos compuestos pueden modular las vías de neurotransmisores, impactando en los trastornos del estado de ánimo y la ansiedad. Se necesitan más estudios para explorar su eficacia y seguridad .
Potencial Anticancerígeno
Ciertos derivados de piridazina exhiben efectos anticancerígenos prometedores. Pueden interferir con la proliferación de células cancerosas, inducir apoptosis o inhibir vías de señalización específicas. Los investigadores están investigando activamente su uso en la terapia contra el cáncer .
Actividad Antiplaquetaria
Nuestro compuesto podría actuar potencialmente como un agente antiplaquetario. Los fármacos antiplaquetarios previenen la formación de coágulos sanguíneos, reduciendo el riesgo de eventos cardiovasculares. Investigar su mecanismo de acción y perfil de seguridad es crucial .
Propiedades Antihipertensivas
Las moléculas basadas en piridazina se han explorado como agentes antihipertensivos. Pueden regular la presión arterial al dirigirse a receptores o vías específicas. Los ensayos clínicos son necesarios para validar su eficacia .
Manejo del Asma Bronquial y las Alergias
Algunos derivados de piridazina exhiben efectos antiinflamatorios, lo que los convierte en candidatos interesantes para el tratamiento del asma bronquial y las alergias. Estos compuestos podrían modular las respuestas inmunitarias y reducir las reacciones alérgicas .
Aplicaciones Agroquímicas
Más allá de la salud humana, los derivados de piridazinona se utilizan como agroquímicos. Ejemplos incluyen herbicidas (por ejemplo, Piridaben y Norflurazon) e insecticidas. Su impacto en la protección de cultivos y la seguridad ambiental requiere una mayor investigación .
Otras Actividades Biológicas
El núcleo asombroso de piridazinona continúa sorprendiendo a los investigadores. Se ha asociado con propiedades como efectos antipiréticos, analgésicos, antidiabéticos y antituberculosos. Explorar estas diversas actividades es esencial para desbloquear su potencial completo .
Propiedades
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(6-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-25-16-7-5-13(11-19-16)18(24)23-10-9-14(12-23)26-17-8-6-15(20-21-17)22(2)3/h5-8,11,14H,4,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLYUJINDCXKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)
![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2523862.png)
![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide](/img/structure/B2523866.png)



![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2523873.png)

